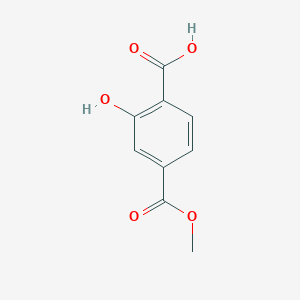

2-Hydroxy-4-(methoxycarbonyl)benzoic acid

Description

2-Hydroxy-4-(methoxycarbonyl)benzoic acid (CAS: 29602-00-4 ) is a benzoic acid derivative featuring a hydroxyl (-OH) group at the ortho position (C2) and a methoxycarbonyl (-COOCH₃) group at the para position (C4). This dual functionalization imparts unique physicochemical properties, such as enhanced acidity due to the electron-withdrawing ester group and hydrogen-bonding capacity from the hydroxyl group. The compound is of interest in pharmaceutical intermediates, as evidenced by its inclusion in carvedilol synthesis ().

Properties

IUPAC Name |

2-hydroxy-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKDVWHMQIMEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571095 | |

| Record name | 2-Hydroxy-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29602-00-4 | |

| Record name | 2-Hydroxy-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(methoxycarbonyl)benzoic acid typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-hydroxy-4-carboxybenzoic acid.

Reduction: Formation of 2-hydroxy-4-(hydroxymethyl)benzoic acid.

Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-Hydroxy-4-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural differences and similarities between 2-Hydroxy-4-(methoxycarbonyl)benzoic acid and selected analogs:

Physicochemical Properties and Reactivity

- Acidity: The C2 hydroxyl group in the target compound enhances acidity compared to non-hydroxylated analogs like 4-(methoxycarbonyl)benzoic acid. The electron-withdrawing methoxycarbonyl group further stabilizes the deprotonated form .

- Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, critical in supramolecular assembly (e.g., coordination polymers, as seen in HL ). This property is absent in analogs lacking -OH (e.g., 2-Fluoro derivative ).

- Stability : The ester group (-COOCH₃) is prone to hydrolysis under acidic/basic conditions, unlike methyl or benzoyl substituents (e.g., 2-Hydroxy-4-methylbenzoic acid ).

Biological Activity

2-Hydroxy-4-(methoxycarbonyl)benzoic acid, also known as HMBA, is an aromatic compound characterized by a hydroxyl group and a methoxycarbonyl group attached to a benzoic acid structure. Its molecular formula is C₉H₈O₅. This compound has garnered attention for its potential biological activities, including antioxidant , anti-inflammatory , and antidiabetic properties. This article reviews the biological activity of HMBA, highlighting key research findings, mechanisms of action, and relevant case studies.

The biological activity of HMBA is primarily attributed to its ability to modulate various biochemical pathways:

- Antioxidant Activity : HMBA enhances the antioxidant defense system by increasing the activity of enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase in erythrocytes. This action helps mitigate oxidative stress and reduce lipid peroxidation in tissues .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating signaling pathways involved in inflammation.

- Antidiabetic Properties : HMBA has been shown to lower blood glucose levels and improve insulin sensitivity in diabetic models. It enhances the activity of membrane-bound ATPases, which are crucial for maintaining cellular ionic balance and metabolic homeostasis .

In Vivo Studies

Several studies have investigated the effects of HMBA in animal models:

-

Diabetic Rat Model : A study administered HMBA at a dosage of 500 μg/kg/day to streptozotocin-induced diabetic rats for seven weeks. Results indicated significant improvements in erythrocyte membrane-bound enzyme activities (Na⁺/K⁺-ATPase, Ca²⁺-ATPase) and a restoration of antioxidant levels compared to control groups. The treatment also reduced blood glucose levels and improved plasma insulin levels significantly (p < 0.001) .

Parameter Control Group Diabetic Group HMBA Treated Group Blood Glucose (mg/dL) 80 300 120 Na⁺/K⁺-ATPase Activity (μmol/mg protein) 1.5 0.5 1.2 SOD Activity (U/mL) 150 50 120 - Oxidative Stress Reduction : In another study, HMBA administration significantly decreased malondialdehyde (MDA) levels in plasma and erythrocytes, indicating reduced lipid peroxidation in diabetic rats .

In Vitro Studies

Research has also focused on the cellular effects of HMBA:

- Cell Line Studies : HMBA exhibited cytoprotective effects against oxidative damage in cultured hepatocytes, as evidenced by decreased serum transaminases and improved cell viability under oxidative stress conditions induced by carbon tetrachloride (CCl₄).

Case Study 1: Antioxidant Activity

A study examining the antioxidant effects of HMBA found that it significantly elevated levels of vitamins C and E in diabetic rats while restoring glutathione levels to near-normal values. The compound's ability to enhance enzymatic antioxidants was noted as a key mechanism for its protective effects against oxidative stress .

Case Study 2: Anti-inflammatory Effects

Another investigation highlighted HMBA's role in modulating inflammatory responses in macrophages. The compound inhibited the expression of inflammatory markers such as TNF-α and IL-6 when cells were stimulated with lipopolysaccharides (LPS), suggesting its potential use in managing inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.